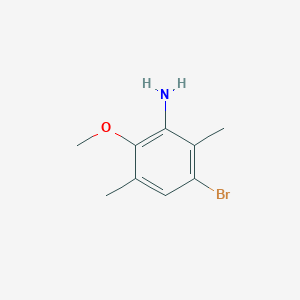

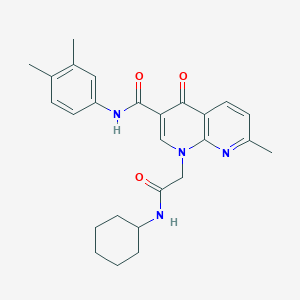

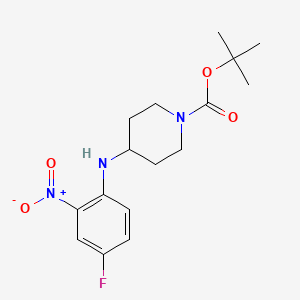

![molecular formula C26H20F3N5OS B2472530 3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione CAS No. 688792-48-5](/img/structure/B2472530.png)

3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

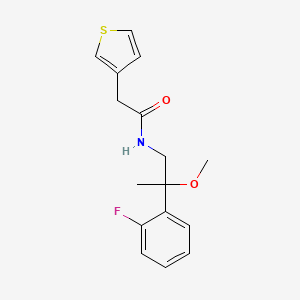

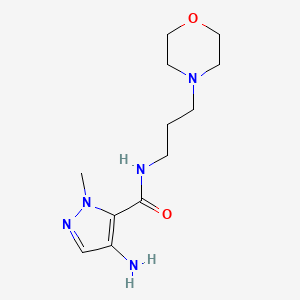

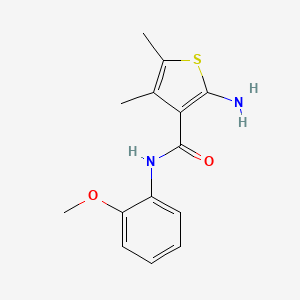

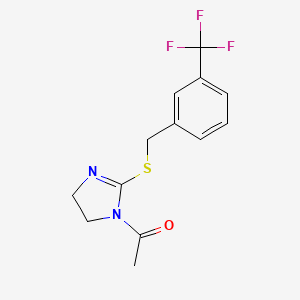

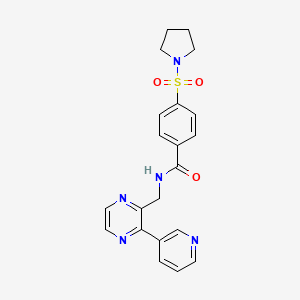

3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione is a useful research compound. Its molecular formula is C26H20F3N5OS and its molecular weight is 507.54. The purity is usually 95%.

BenchChem offers high-quality 3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

The compound F6548-3402 has garnered attention due to its potential as an anticancer agent. Researchers have synthesized a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives from F6548-3402 by treating it with isocyanates in the presence of triethylamine. These derivatives were obtained in excellent yields under mild reaction conditions . Notably, these compounds were screened for their antiproliferative activity against two human colon cancer cell lines: HCT-116 and HT-29. The IC50 range for these derivatives was estimated to be 6.587 to 11.10 µM, with compound RB7 showing remarkable anticancer activity against HT-29 cells. Further investigations revealed that RB7 induced the mitochondrial apoptotic pathway, leading to cell death via this pathway .

Antiviral Applications

While not directly related to F6548-3402, it’s worth noting that certain isatin derivatives (such as methylthiazol-2(3H)-ylidene)hydrazineylidene)indolin-2-one) have displayed prominent antiviral activities as HIV reverse transcriptase inhibitors . Although this specific compound is not directly mentioned in the literature, it highlights the potential of related structures in antiviral drug development.

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMPs) are essential intermediates in the synthesis of various crop-protection products. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand. Various methods for synthesizing 2,3,5-DCTF have been reported, emphasizing the importance of trifluoromethyl-substituted pyridines in agrochemical applications .

Other Potential Applications

While the literature primarily focuses on anticancer and antiviral properties, the unique structure of F6548-3402 suggests potential applications beyond these fields. Further investigations could explore its use in drug design, as pyrazine-based compounds have shown promise in diverse therapeutic areas, including antidepressants, antipsychotics, antihistamines, antioxidants, and anti-inflammatory agents .

作用機序

Target of Action

Similar compounds with a trifluoromethylphenyl piperazine structure have been found to interact with various receptors, including serotonin receptors

Mode of Action

The exact mode of action of F6548-3402 is currently unknown. Compounds with similar structures have been found to promote the release of serotonin

Biochemical Pathways

If it does indeed influence serotonin levels, it could potentially impact various serotonin-dependent pathways, including mood regulation, sleep, and digestion .

Result of Action

If it does modulate serotonin levels, it could potentially have effects on mood, sleep, and other serotonin-regulated functions .

特性

IUPAC Name |

(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N5OS/c27-26(28,29)17-4-3-5-18(15-17)32-10-12-33(13-11-32)24(35)16-8-9-19-21(14-16)31-25(36)34-22-7-2-1-6-20(22)30-23(19)34/h1-9,14-15H,10-13H2,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGFAVJNUGNVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2472447.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2472461.png)

![7-(4-bromophenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2472463.png)